MF-766 - 1050656-06-8

MF-766

Catalog Number: EVT-275974
CAS Number: 1050656-06-8
Molecular Formula: C27H21F3N2O3
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MF-766 is a highly potent and selective EP(4) antagonist with binding Ki of 0.23 nM.
Source and Classification

MF-766 was discovered through a series of chemical modifications aimed at developing potent EP4 antagonists. It is classified under the category of non-steroidal anti-inflammatory drugs and is particularly noted for its role in immunotherapy and cancer treatment. The compound's ability to modulate immune responses makes it a significant candidate in the field of oncology, especially in combination therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of MF-766 involves several key steps, primarily utilizing the Buchwald-Hartwig coupling reaction. Initially, an indole-2-carboxylic acid derivative is synthesized through N-methylation reactions followed by hydrolysis to yield carboxylic acids. These intermediates are then coupled with various amines under HATU/DIPEA conditions to produce the final product .

  1. N-Methylation: Conversion of starting materials into methylated intermediates.
  2. Buchwald-Hartwig Coupling: Reaction of aryl amines with indole derivatives to form indole-2-carboxamide structures.
  3. Hydrolysis: Hydrolyzing esters to obtain the desired carboxylic acids or amides.

The yields reported for these reactions range from moderate to high, indicating a robust synthetic pathway .

Molecular Structure Analysis

Structure and Data

MF-766 has a complex molecular structure characterized by an indole core substituted with various functional groups. The key features include:

  • Indole Backbone: Essential for receptor binding.
  • Cyclopropyl Group: Contributes to the selectivity and potency of the compound.
  • Trifluoromethyl Substituent: Enhances lipophilicity and biological activity.

The molecular formula for MF-766 is C₁₈H₁₈F₃N₃O₂, with a molecular weight of approximately 363.35 g/mol. Its structural representation indicates multiple points of potential interaction with biological targets, which is crucial for its function as a receptor antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

MF-766 undergoes several significant chemical reactions that are critical to its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to the prostaglandin E4 receptor, inhibiting its activity and thus blocking downstream signaling pathways that lead to inflammation and tumor progression.
  2. Metabolic Stability: MF-766 is designed to be metabolically stable, reducing the likelihood of rapid degradation in biological systems.

In vitro studies have shown that MF-766 effectively reverses PGE2-mediated immunosuppression in various immune cell types, indicating its potential utility in enhancing anti-tumor immune responses .

Mechanism of Action

Process and Data

The mechanism by which MF-766 exerts its effects involves several key processes:

  1. Inhibition of Prostaglandin E4 Receptor: By blocking this receptor, MF-766 prevents the activation of pathways that suppress immune responses.
  2. Modulation of Immune Cell Infiltration: Treatment with MF-766 has been shown to enhance the infiltration of CD8+ T cells and natural killer cells into tumors, promoting an anti-tumor immune environment.
  3. Restoration of Cytokine Production: It restores production levels of critical cytokines such as interferon-gamma and tumor necrosis factor-alpha in immune cells previously inhibited by PGE2 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MF-766 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its formulation for clinical use.
  • Stability: The compound shows good stability under physiological conditions, which is essential for maintaining its therapeutic effects during administration.

Key pharmacokinetic parameters include:

  • Oral Bioavailability: Approximately 76.1% in animal models.
  • Half-Life: Reported half-life values indicate suitable duration for therapeutic action without frequent dosing .
Applications

Scientific Uses

MF-766 has promising applications in several scientific domains:

  1. Cancer Immunotherapy: Its ability to enhance immune responses against tumors positions it as a potential adjunct therapy in cancer treatment protocols.
  2. Inflammatory Diseases: Given its mechanism as an EP4 antagonist, it may also be beneficial in treating chronic inflammatory conditions where prostaglandin E2 plays a detrimental role.

Research continues to explore its efficacy across various cancer types and its potential integration into existing treatment regimens .

Introduction to PGE2-EP4 Signaling in Immunosuppression and Tumorigenesis

Role of Prostaglandin E2 (PGE2) in Tumor Microenvironment (TME) Immune Evasion

Prostaglandin E₂ (PGE₂), a cyclooxygenase (COX)-derived lipid metabolite, accumulates significantly in diverse human carcinomas—including colorectal, breast, pancreatic, and non-small cell lung cancers—due to dysregulated biosynthesis (COX-2 overexpression) and impaired degradation (15-PGDH downregulation) [3] [8]. Within the tumor microenvironment (TME), PGE₂ acts as a master immunosuppressant: It inhibits interferon-γ (IFN-γ) production in natural killer (NK) cells and CD8⁺ T-cells, suppresses dendritic cell (DC) maturation, promotes myeloid-derived suppressor cell (MDSC) expansion, and drives M2-like macrophage polarization and regulatory T cell (Treg) recruitment [2] [5] [8]. Critically, PGE₂ levels correlate with poor prognosis and resistance to immune checkpoint inhibitors (ICIs) by establishing an immunologically "cold" TME [2] [3].

EP4 Receptor as a Key Mediator of PGE2-Driven Immunosuppression

Among four G-protein-coupled PGE₂ receptors (EP1–4), EP4 exhibits the highest and most consistent expression in tumor-infiltrating immune cells. Single-cell RNA sequencing analyses reveal that PTGER4 (encoding EP4) is expressed in 60% of CD8⁺ T cells, NK cells, dendritic cells (DCs), and tumor-associated myeloid cells in human breast, ovarian, and colorectal cancers [3]. EP4 activation by PGE₂ triggers Gαs-mediated cAMP elevation and protein kinase A (PKA) signaling, resulting in:

  • Downregulation of IL-2Rα (CD25): Impairs IL-2–STAT5 signaling in T cells [3]
  • Suppression of c-Myc and PGC-1α: Reduces oxidative phosphorylation (OXPHOS), glycolysis, and ribosomal biogenesis, crippling immune cell bioenergetics [3]
  • Induction of NF-κB: Promotes pro-inflammatory cytokines while paradoxically driving immunosuppressive mregDC-Treg axis activation [5] [7]

Table 1: EP Receptor Expression and Functions in Human Tumors

ReceptorExpression in TMEPrimary SignalingImmunological Impact
EP1Rare (<10% of cells)Ca²⁺ mobilizationLimited characterization
EP2Moderate (10–20% myeloid cells)cAMP-PKAPartially redundant with EP4
EP4High (≤60% lymphocytes/myeloid cells)cAMP-PKASuppresses IFN-γ, IL-2Rα; induces Tregs/MDSCs
EP3RareGi-mediated cAMP inhibitionControversial (anti-/pro-tumor)

Limitations of COX-1/2 Inhibition and Rationale for Selective EP4 Antagonism

Non-selective COX inhibitors (NSAIDs) and COX-2-specific blockers (e.g., celecoxib) demonstrate preclinical antitumor synergy with ICIs but exhibit dose-limiting toxicities—including gastrointestinal ulcers, cardiovascular events, and renal impairment—due to systemic prostacyclin/thromboxane disruption [2] [3]. Selective EP4 antagonism offers a precision alternative:

  • Targeted Immunomodulation: Blocks immunosuppressive PGE₂ signaling while sparing thromboxane (vasculature) and prostacyclin (gastric mucosa) pathways [8]
  • Synergy Potential: Reverses PGE₂-mediated suppression of T/NK cell effector functions without abrogating homeostatic prostaglandin functions [1] [2]
  • Clinical Safety Profile: Early-phase EP4 antagonists (e.g., DT-9081) show improved tolerability versus COX inhibitors [8]

Properties

CAS Number

1050656-06-8

Product Name

MF-766

IUPAC Name

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid

Molecular Formula

C27H21F3N2O3

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35)

InChI Key

BWXAZFCPGFKANL-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MF-766; MF 766; MF766;

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.